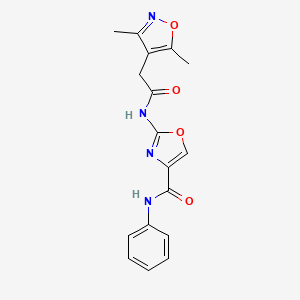
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol” is a compound with the CAS Number: 1158544-22-9 . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular weight of this compound is 220.31 . The InChI Code is 1S/C13H20N2O/c1-10-4-6-15 (7-5-10)13-3-2-11 (9-16)8-12 (13)14/h2-3,8,10,16H,4-7,9,14H2,1H3 .合成法
The synthesis of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanolridine-3-ylmethanamine can be achieved through a few different methods. The most common method is the reaction of 4-methylpiperidine with formaldehyde in the presence of an acid catalyst. This reaction produces a methylene bridge between the piperidine nitrogen and the formaldehyde carbon. This can also be achieved by reacting 4-methylpiperidine with dimethylformamide and an acid catalyst.
科学的研究の応用
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanolridine-3-ylmethanamine has many applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. It is also used in the synthesis of peptides and other biopolymers. It is also used as a reagent in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
作用機序
The mechanism of action of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanolridine-3-ylmethanamine is not fully understood. However, it is known to be a catalyst in the synthesis of various compounds and polymers. It is believed to act as a Lewis acid, which means it can accept electron pairs from other molecules. This allows it to form covalent bonds with other molecules, which is necessary for the synthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanolridine-3-ylmethanamine are not fully understood. However, it is known to be a catalyst in the synthesis of various compounds and polymers. It is believed to act as a Lewis acid, which means it can accept electron pairs from other molecules. This allows it to form covalent bonds with other molecules, which is necessary for the synthesis of certain compounds.
実験室実験の利点と制限
The advantages of using (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanolridine-3-ylmethanamine in lab experiments include its low cost, its wide range of applications, and its ability to form covalent bonds with other molecules. However, it is important to note that the compound is highly toxic and should be handled with care. Additionally, it is important to ensure that the reaction conditions used are appropriate for the desired outcome.
将来の方向性
The potential future directions for research on (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanolridine-3-ylmethanamine include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in other areas of research. Additionally, further research into its toxicity and safety could be beneficial in order to ensure its safe use in lab experiments. Furthermore, further research into its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic molecules could be beneficial. Finally, further research into its potential use in the synthesis of polymers could lead to new and improved products.
Safety and Hazards
特性
IUPAC Name |
[3-amino-4-(4-methylpiperidin-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-4-6-15(7-5-10)13-3-2-11(9-16)8-12(13)14/h2-3,8,10,16H,4-7,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSQIQBSYVDUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)

![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)
![2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]](/img/structure/B2785146.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2785151.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2785153.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2785155.png)
![3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2785156.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)